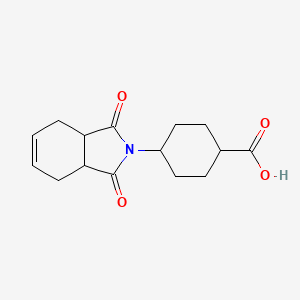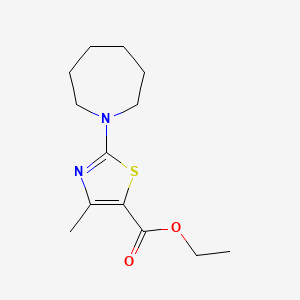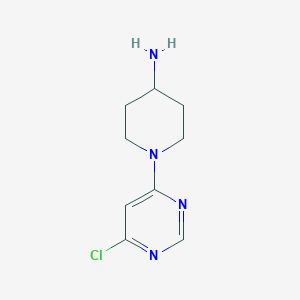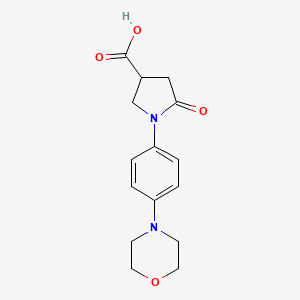![molecular formula C11H18N4 B1454392 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1250876-63-1](/img/structure/B1454392.png)
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Descripción general
Descripción
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound consisting of a pyrazine ring fused with a triazole ring. It is an aromatic compound, and has applications in both scientific research and industrial production. In scientific research, it is used as a starting material for the synthesis of various compounds, and in industrial production it is used as a catalyst for certain chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Research has been conducted on the synthesis of various heterocyclic compounds that share structural motifs with the specified chemical, highlighting methods for constructing these complex structures. For instance, Elotmani, El Mahi, and Essassi (2002) described the synthesis of triazolo[1,5-a][4,3-a]pyrimidines, showcasing the versatility of heterocyclic syntheses involving condensation reactions and the importance of NMR and mass spectroscopy in elucidating compound structures Elotmani, El Mahi, & Essassi, 2002.
Biological Activities
Several studies have explored the antimicrobial properties of triazolo and pyrazolo derivatives. For example, Hassan (2013) synthesized pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating the potential of these compounds as antimicrobial agents Hassan, 2013. Similarly, Prakash et al. (2011) reported on the synthesis of triazolo[4,3-a]pyridines and their evaluation as antimicrobial agents, further supporting the relevance of these heterocyclic compounds in the search for new antimicrobial substances Prakash, Hussain, Aneja, Sharma, & Aneja, 2011.
Applications in Medicinal Chemistry
The broader applications of related heterocyclic compounds in medicinal chemistry are evident in their role as potential therapeutic agents. Letavic et al. (2017) discussed the optimization of triazolo[4,5-c]pyridines as P2X7 receptor antagonists, highlighting the process of enhancing pharmacokinetic properties to identify a clinical candidate for neurological conditions Letavic et al., 2017.
Mecanismo De Acción
Target of Action
The primary target of 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle control pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication . The downstream effect of this action is the inhibition of cell proliferation .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . This can lead to apoptosis, or programmed cell death, within certain cell lines . The compound has shown potent dual activity against various cell lines and CDK2 .
Análisis Bioquímico
Biochemical Properties
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with various proteins involved in signal transduction pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell growth . Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects can vary depending on the specific cellular context and experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is therefore narrow, and careful dose optimization is required to maximize its efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound’s metabolism can also influence its pharmacokinetics and overall bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s lipophilicity also plays a role in its ability to cross cell membranes and accumulate in certain tissues . These factors collectively determine its localization and concentration within different cellular and tissue environments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound may also undergo post-translational modifications that influence its targeting to specific organelles . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
3-cyclopentyl-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-10-13-14-11(9-4-2-3-5-9)15(10)7-6-12-8/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGNSJFJRJUZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)



![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)

